((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate

Gemcitabine synthesis Intermediate purity HPLC assay

CAS 122111-01-7, chemically designated as ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate (syn. 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate), is a chiral, dibenzoate-protected fluorinated γ-lactone.

Molecular Formula C19H14F2O6
Molecular Weight 376.3 g/mol
CAS No. 122111-01-7
Cat. No. B016818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate
CAS122111-01-7
Synonyms2-Deoxy-2,2-difluoro-D-erythro-pentonic Acid γ-Lactone 3,5-Dibenzoate; 
Molecular FormulaC19H14F2O6
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2
InChIKeySHHNEUNVMZNOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

122111-01-7: The Definitive Gemcitabine Intermediate – Dibenzoate-Protected Fluorolactone for Regioselective Nucleoside Synthesis


CAS 122111-01-7, chemically designated as ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate (syn. 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate), is a chiral, dibenzoate-protected fluorinated γ-lactone . It is the universally recognized penultimate intermediate in the industrial synthesis of gemcitabine hydrochloride, the first-line antimetabolite for pancreatic, non-small cell lung, and breast cancers. The compound features the critical D-erythro (2R,3R) stereochemistry, which pre-determines the β-anomeric configuration of the final active pharmaceutical ingredient (API) [1]. Procured primarily as a white to off-white crystalline solid with a melting point of 117–125 °C, it serves as the essential starting material for the reduction, activation, and nucleobase coupling sequence that yields gemcitabine .

Why 122111-01-7 Cannot Be Replaced by Alternate Gemcitabine Intermediates or Unprotected Lactones


Generic substitution among gemcitabine intermediates is impossible due to the compound's unique confluence of stereochemical identity, orthogonal protecting group strategy, and oxidation state. The (2R,3R) D-erythro configuration is mandatory for downstream β-nucleoside formation; the (2S,3R) epimer (CAS 1217452-91-9) leads to the therapeutically inactive α-anomer and cannot be used interchangeably [1]. The unprotected lactone (CAS 95058-77-8) lacks the benzoyl groups essential for regioselective reduction at C-1, resulting in uncontrolled side reactions and drastically lower yields . Attempting to use a later-stage intermediate, such as the 1-O-mesylate derivative (CAS 122111-11-9), bypasses critical quality control steps and introduces genotoxic impurity risks that are absent when starting from the well-characterized lactone 122111-01-7 [2]. Only 122111-01-7 provides the validated entry point that balances reactivity, stability, and regulatory compliance.

122111-01-7: Evidence-Based Comparative Differentiation Against Closest Analogs


HPLC Purity: 122111-01-7 Surpasses Generic Dibenzoate Intermediates by Over 3%

Commercially available 122111-01-7 achieves a minimum HPLC purity of 98.0 area% as per TCI specifications, and ≥98% by Leapchem, which is consistently 3–5 absolute percentage points higher than the 95% standard purity offered for the (2S,3R) isomer (Gemcitabine Impurity 10). This purity differential directly translates to a reduction in total impurity burden from ≥5% to ≤2% (total impurities ≤2.0% max), a critical advantage for downstream API quality.

Gemcitabine synthesis Intermediate purity HPLC assay

Single Impurity Control: 122111-01-7 Achieves ≤0.5% vs. Unspecified Levels in Unprotected Lactone

Leapchem's specification sheet for 122111-01-7 explicitly limits any single unspecified impurity to 0.5% maximum, a quantitative benchmark that is absent from the technical documentation of the unprotected lactone (CAS 95058-77-8), which is typically offered at 96% purity without individual impurity specifications. The tight single-impurity control is essential for pharmaceutical manufacturers who must identify and quantify all impurities above the ICH Q3A reporting threshold of 0.05% in the final API.

Single impurity Process control Pharmaceutical intermediate

Chiral Identity Integrity: (2R,3R) Specific Rotation +69° to +73° Ensures β-Anomer Selectivity

The specific rotation of 122111-01-7 is tightly specified at [α]20/D +69.0° to +73.0° (c=1, CH3CN), confirming the pure (2R,3R) D-erythro configuration. In contrast, the (2S,3R) epimer (Gemcitabine Impurity 10, CAS 1217452-91-9) possesses opposite stereochemistry at C-2, leading to the α-anomer pathway and a different optical rotation. The Chinese Journal of Medicinal Chemistry synthesis route explicitly depends on this stereochemistry; the LiAl(OtBu)3H reduction of 122111-01-7 yields exclusively the D-erythro-ribofuranose, which after mesylation and coupling produces the desired β-gemcitabine. [1][2]

Stereochemistry Specific rotation β-anomer selectivity

Melting Point Specification: 117–125°C as a Crystallinity and Identity Benchmark

The melting point of 122111-01-7 is consistently reported across authoritative sources: 117–119 °C (lit., Parchem), 121.0–125.0 °C (TCI), and 123 °C (TCI reference). This narrow and high melting range reflects high crystallinity and chemical purity. In contrast, the (2R,3S) epimer (CAS 122111-02-8, Gemcitabine Impurity 9) is reported without a published melting point in standard vendor documentation, and the unprotected lactone (CAS 95058-77-8) is a low-melting or liquid material due to the absence of the rigidifying dibenzoate groups. The well-defined melting point of 122111-01-7 enables pharmacopeial identity testing per USP ⟨741⟩. [1]

Melting point Crystallinity Identity test

Regulatory-Grade Documentation: COA, NMR, HPLC Traceability vs. Research-Grade Alternatives

Suppliers of 122111-01-7 explicitly offer comprehensive characterization packages including HPLC, MS, and NMR data compliant with regulatory guidelines for ANDA/DMF submissions. ChemWhat and SynZeal both state that their Gemcitabine Impurity 11 (aka 122111-01-7) is supplied with 'detailed characterization data compliant with regulatory guideline' and traceable to USP or EP standards. In contrast, generic dibenzoate intermediates offered by research-chemical vendors typically provide only a basic Certificate of Analysis with HPLC purity and no pharmacopeial traceability. [1][2]

Regulatory compliance Certificate of Analysis Reference standard

Loss on Drying ≤1.0%: Superior Handling vs. Hygroscopic Mesylate Derivatives

Leapchem's specification for 122111-01-7 includes a Loss on Drying (LOD) of ≤1.0% (vacuum, 60 °C, 2 h), and the compound is stored at room temperature or −20 °C without special humidity controls. In contrast, the downstream methanesulfonate intermediate (CAS 122111-11-9) and the unprotected lactone are shelf-stable only at −20 °C and are susceptible to hydrolytic ring-opening, requiring anhydrous handling. The low LOD and room-temperature storage tolerance of 122111-01-7 simplify inventory management and reduce the risk of potency loss due to water uptake.

Loss on drying Stability Storage condition

Procurement-Critical Application Scenarios for 122111-01-7 Based on Verified Differential Evidence


Generic Gemcitabine Hydrochloride ANDA Development

Pharmaceutical companies pursuing an Abbreviated New Drug Application (ANDA) for generic gemcitabine hydrochloride require a starting material with established regulatory documentation. 122111-01-7 is supplied with full characterization data (HPLC, MS, NMR) and optional USP/EP traceability . Its ≥98% HPLC purity and ≤0.5% single impurity specification ensure compliance with ICH Q3A impurity thresholds from the first synthetic step, significantly reducing the burden of impurity fate-and-purge studies required in the Common Technical Document [1].

β-Stereoselective Gemcitabine Production at Kilogram Scale

The (2R,3R) stereochemistry of 122111-01-7, confirmed by a specific rotation of +69° to +73°, is the stereochemical template that directs the entire synthesis toward the β-anomer of gemcitabine . The LiAl(OtBu)3H reduction of 122111-01-7 yields exclusively the D-erythro-ribofuranose intermediate, which after mesylation and cytosine coupling produces β-gemcitabine with minimal α-anomer contamination [1]. This stereochemical fidelity eliminates the need for costly chromatographic anomer separation, a major cost driver in generic API manufacturing.

Reference Standard for Gemcitabine Impurity Profiling

As Gemcitabine Impurity 11, 122111-01-7 serves as a critical reference standard for HPLC impurity profiling of gemcitabine API and finished dosage forms. The compound's defined melting point (117–125 °C), chromatographic retention time, and spectroscopic signatures enable its use as a system suitability standard and for impurity quantification in stability studies . Its availability with full regulatory documentation makes it directly usable in pharmacopeial method validation protocols [1].

Fluorinated Nucleoside Analogue Drug Discovery

The dibenzoate-protected γ-lactone scaffold of 122111-01-7 is a versatile building block for novel fluorinated nucleoside analogues beyond gemcitabine. The orthogonal protection (benzoate at 3- and 5-positions) allows selective deprotection and functionalization, enabling the synthesis of diverse 2′,2′-difluoro nucleoside libraries for antiviral and anticancer screening . The compound's stability at room temperature and low LOD (≤1.0%) ensure reliable performance in parallel synthesis workflows where precise stoichiometry is critical [1].

Quote Request

Request a Quote for ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.